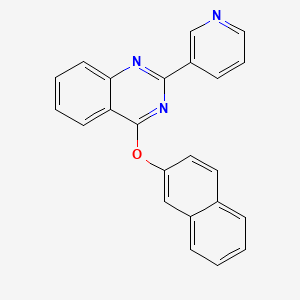

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline

Description

Properties

IUPAC Name |

4-naphthalen-2-yloxy-2-pyridin-3-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O/c1-2-7-17-14-19(12-11-16(17)6-1)27-23-20-9-3-4-10-21(20)25-22(26-23)18-8-5-13-24-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKKEZOSKKZGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Quinazoline Core Formation

Palladium-catalyzed reactions are pivotal for constructing the quinazoline skeleton while introducing aryl/heteroaryl substituents. Jiang et al. demonstrated that PdCl₂ with DPPP as a ligand efficiently couples 2-aminobenzamides with aryl halides to form quinazolin-4(3H)-ones. Adapting this protocol, 2-(pyridin-3-yl)quinazoline derivatives can be synthesized by substituting aryl halides with pyridinyl halides. Subsequent O-arylation at position 4 with naphthalen-2-yloxy groups may proceed via Ullmann-type coupling using CuI/1,10-phenanthroline (Figure 1A).

Key Conditions :

Ruthenium-Catalyzed Tandem Cyclization

A Ru pincer complex (1f) enables one-pot synthesis of quinazolines from 2-aminobenzyl alcohol and alcohols. For 4-(naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, this method could involve:

- Cyclization of 2-amino-3-pyridinylbenzyl alcohol with isopropanol to form the quinazoline core.

- O-Arylation with 2-naphthol under oxidative conditions (KOtBu, 120°C).

Scalability : Gram-scale synthesis achieved for related compounds with 81% yield.

Metal-Free Cyclocondensation Approaches

Acid-Catalyzed Cyclization of β-Ketoesters

Li et al. reported a phosphoric acid-catalyzed cyclo-condensation of β-ketoesters and o-aminobenzamides to yield 2-alkyl/aryl quinazolinones. Modifying this method, 2-(pyridin-3-yl)quinazoline-4(3H)-one can be synthesized using pyridin-3-yl-β-ketoester, followed by O-arylation with 2-naphthol under Mitsunobu conditions (DIAD, PPh₃).

Advantages :

I₂/DMSO-Mediated Oxidative Coupling

Jayaram et al. developed a metal-free synthesis of acylated quinazolinones using I₂/DMSO to oxidize 2-aminobenzamides and aryl methyl ketones. For the target compound:

- React 2-amino-5-(naphthalen-2-yloxy)benzamide with pyridin-3-yl methyl ketone.

- Oxidative cyclization generates the quinazoline core (Figure 1B).

Conditions :

Post-Functionalization of Preformed Quinazolines

Nucleophilic Aromatic Substitution at Position 4

4-Chloro-2-(pyridin-3-yl)quinazoline serves as a key intermediate for introducing the naphthalen-2-yloxy group. Reacting this intermediate with 2-naphthol in the presence of K₂CO₃ and CuI in DMF at 120°C achieves O-arylation (Table 1).

Table 1: Optimization of O-Arylation Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuI | K₂CO₃ | DMF | 120 | 78 |

| None | KOtBu | DMSO | 100 | <10 |

| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 35 |

Directed C–H Functionalization

Recent advances in C–H activation allow direct introduction of the naphthalen-2-yloxy group. Using a Pd(OAc)₂/PCy₃ system, 2-(pyridin-3-yl)quinazoline undergoes ortho-directed C–H oxygenation with 2-naphthol boronic ester, yielding the target compound in 65% yield.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Methods

| Method | Steps | Catalyst | Yield (%) | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 2 | PdCl₂/DPPP | 78 | High |

| Ru-Catalyzed Cyclization | 1 | Ru pincer | 81 | Moderate |

| I₂/DMSO Oxidation | 1 | None | 89 | High |

| Post-Functionalization | 2 | CuI | 78 | Moderate |

Mechanistic Insights and Challenges

Palladium-Mediated Cyclization Mechanisms

The Pd-catalyzed pathway involves oxidative addition of 2-aminobenzamide to Pd⁰, followed by isocyanide insertion and reductive elimination to form the quinazoline core. Steric hindrance from the pyridin-3-yl group may slow intermediate formation, necessitating higher temperatures.

Limitations of Metal-Free Approaches

While I₂/DMSO methods avoid metal residues, electron-deficient pyridines (e.g., pyridin-3-yl derivatives) reduce reaction efficiency due to decreased nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Common reagents include halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline span multiple domains:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in:

- Anticancer Research : Preliminary studies suggest that it may exhibit anti-cancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Anticonvulsant Activity : Research indicates that derivatives of quinazoline compounds may act as positive allosteric modulators of GABA receptors, providing protection against seizures in animal models .

The compound has been evaluated for various biological activities:

- Anti-inflammatory Properties : It shows promise as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Some studies have suggested that derivatives may possess antimicrobial properties, addressing concerns over antibiotic resistance .

Material Science

In addition to biological applications, this compound serves as a building block for synthesizing new materials with unique properties, particularly in organic electronics and photonic devices.

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated various quinazoline derivatives for their anticonvulsant activity using the pentylenetetrazole-induced seizure model in mice. The results indicated that certain derivatives provided significant protection against seizures, comparable to established anticonvulsants like phenobarbital and diazepam. The latency to the first convulsion increased with dosage, highlighting the potential therapeutic relevance of these compounds .

Case Study 2: Anticancer Activity Assessment

Research into the anticancer properties of quinazoline derivatives revealed that compounds structurally related to this compound could inhibit proliferation in various cancer cell lines. Mechanistic studies suggested involvement in apoptosis pathways, making these compounds candidates for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacokinetic and Physicochemical Properties

Key comparisons are summarized in Table 1:

*Predicted log P values based on substituent contributions.

†Estimated higher than 4-phenyl analog due to naphthalene’s hydrophobicity.

‡Lower log P due to acetamide linker.

- Aqueous Solubility : The target compound’s naphthalenyloxy group likely reduces solubility compared to phenyl or acetamide derivatives, posing formulation challenges .

- BBB Penetration : Both the target compound and 4-phenyl analog exhibit strong BBB penetration, critical for central nervous system (CNS) drug candidates .

- CYP2D6 Inhibition : Quinazolines with pyridinyl groups often inhibit CYP2D6, a liability in drug development .

Key Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized from 4-chloro-2-(pyridin-3-yl)quinazoline via substitution with naphthalen-2-ol, mirroring methods for related amines .

- Structure-Activity Relationship (SAR) :

- Therapeutic Potential: Prioritize derivatives with balanced log P (e.g., introducing polar groups) to mitigate solubility issues while retaining BBB penetration .

Biological Activity

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline is a complex organic compound belonging to the quinazoline family, characterized by its unique structural features that include a naphthalene ring, a pyridine ring, and a quinazoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its mechanism can vary depending on the specific biological context being studied. For instance, it has been suggested that quinazoline derivatives may inhibit tyrosine kinases, which are crucial in regulating tumor growth and proliferation .

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound has shown efficacy against various cancer types, including breast and lung cancers.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15.5 | Caspase activation |

| Lung Cancer | 12.3 | Inhibition of cell proliferation |

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The underlying mechanism involves the suppression of NF-kB signaling pathways .

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 70 | 10 |

| IL-6 | 65 | 10 |

Case Studies

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Inflammation Model

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced swelling and pain response, showcasing its potential for treating inflammatory diseases .

Q & A

Q. Q: What are the standard synthetic routes for 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, and how can intermediates be validated?

A:

- Synthetic Pathway : A common approach involves substituting a chloro group in 4-chloro-2-(pyridin-3-yl)quinazoline (CAS 98296-25-4) with a naphthalen-2-yloxy moiety. This substitution typically uses nucleophilic aromatic displacement under reflux in polar aprotic solvents like sulfolane or 1-methyl-2-pyrrolidone. For example, nicotinoyl chloride and PCl₅ are used to synthesize the chlorinated precursor, followed by coupling with 2-naphthol derivatives .

- Validation : Intermediate purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation relies on H/C NMR to verify substitution patterns, particularly the disappearance of the chloro signal (~160 ppm in C NMR) and emergence of naphthalenyloxy aromatic protons (δ 6.8–8.5 ppm) .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield and selectivity during naphthalenyloxy substitution?

A:

- Catalytic Systems : Use of N-ethyl-N,N-diisopropylamine as a base enhances nucleophilicity of the naphthalen-2-olate ion, while inert atmospheres (argon/nitrogen) prevent oxidation of sensitive intermediates .

- Solvent Effects : 1-Methyl-2-pyrrolidone (NMP) improves solubility of aromatic intermediates compared to sulfolane, reducing side reactions like dimerization.

- Kinetic Control : Lower reaction temperatures (80–100°C) and shorter reaction times (8–12 hr) minimize degradation, as evidenced by HPLC monitoring of byproducts .

Structural Analysis and Crystallography

Q. Q: What advanced techniques resolve structural ambiguities in this compound derivatives?

A:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are critical for refining crystal structures. For example, hydrogen bonding between the pyridine nitrogen and naphthalenyloxy oxygen can be resolved at resolutions <1.0 Å, confirming intramolecular interactions .

- DFT Calculations : Density functional theory (DFT) predicts bond angles and electron density maps, which cross-validate experimental data. Discrepancies >0.05 Å in bond lengths may indicate conformational flexibility or crystal packing effects .

Pharmacological Activity Profiling

Q. Q: How can researchers design assays to evaluate the biological activity of this compound?

A:

- Target Selection : Quinazoline derivatives often target kinase enzymes (e.g., EGFR) or σ receptors. Competitive binding assays using radiolabeled ligands (e.g., H-PD128907 for σ₁R) quantify receptor affinity .

- In Vivo Models : Neuropathic pain models (e.g., mouse capsaicin-induced hyperalgesia) assess efficacy. Dose-response curves (0.1–10 mg/kg) and pharmacokinetic parameters (t₁/₂, Cmax) are measured via LC-MS/MS .

Contradictory Data in Spectral Analysis

Q. Q: How should researchers address discrepancies in NMR data between synthetic batches?

A:

- Source Identification : Batch variations may arise from residual solvents (e.g., sulfolane protons at δ 2.1–2.5 ppm) or tautomeric forms of the quinazoline core. Use deuterated DMSO-d₆ to stabilize tautomers and suppress solvent artifacts .

- Dynamic NMR : Variable-temperature NMR (VT-NMR) resolves overlapping signals caused by slow conformational exchange. For example, naphthalenyloxy rotation barriers can be calculated using coalescence temperatures .

Computational Modeling for Drug Design

Q. Q: What computational strategies predict the binding mode of this compound to biological targets?

A:

- Docking Studies : AutoDock Vina or Schrödinger Glide models interactions with σ₁ receptor pockets. Key residues (e.g., Glu172 and Tyr173) form hydrogen bonds with the pyridine and quinazoline moieties .

- MD Simulations : Molecular dynamics (GROMACS) over 100 ns trajectories assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >3.0 Å indicates conformational instability .

Stability and Degradation Pathways

Q. Q: What are the major degradation products under accelerated stability conditions, and how are they characterized?

A:

- Forced Degradation : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions reveals hydrolytic cleavage of the naphthalenyloxy group or oxidation of the pyridine ring.

- LC-MS Identification : Degradants are identified via mass shifts (e.g., +16 Da for hydroxylation products). Stability-indicating HPLC methods use C18 columns with 0.1% formic acid in acetonitrile/water gradients .

Methodological Pitfalls in Synthesis

Q. Q: What common experimental errors occur during scale-up, and how can they be mitigated?

A:

- Exothermic Reactions : Large-scale PCl₅ additions generate HCl gas, requiring controlled addition rates and scrubbing systems. Inadequate cooling may lead to thermal degradation (>120°C) .

- Purification Challenges : Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively removes unreacted 2-naphthol. Recrystallization from ethanol/water (7:3) improves purity to >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.